1-Fluoro-2-nitrobenzene

Nucleophilic Aromatic Substitution Reaction Kinetics Leaving Group Effects

1-Fluoro-2-nitrobenzene (CAS 127723-77-7, also referenced under CAS 1493-27-2) is an ortho-substituted fluoronitrobenzene derivative with molecular formula C₆H₄FNO₂ and molecular weight 141.10 g/mol. The compound is a colorless to pale yellow liquid with a density of 1.338 g/mL at 25 °C, a melting point range of −9 to −6 °C, and a boiling point of 116 °C at 22 mmHg.

Molecular Formula C6H4FNO2
Molecular Weight 141.1 g/mol
CAS No. 127723-77-7
Cat. No. B144259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-2-nitrobenzene
CAS127723-77-7
Synonyms1-fluoro-2-nitrobenzene
2-fluoronitrobenzene
o-fluoronitrobenzene
p-fluoronitrobenzene
Molecular FormulaC6H4FNO2
Molecular Weight141.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])F
InChIInChI=1S/C6H4FNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H
InChIKeyPWKNBLFSJAVFAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoro-2-nitrobenzene (CAS 127723-77-7) Technical Baseline and Procurement Context


1-Fluoro-2-nitrobenzene (CAS 127723-77-7, also referenced under CAS 1493-27-2) is an ortho-substituted fluoronitrobenzene derivative with molecular formula C₆H₄FNO₂ and molecular weight 141.10 g/mol [1]. The compound is a colorless to pale yellow liquid with a density of 1.338 g/mL at 25 °C, a melting point range of −9 to −6 °C, and a boiling point of 116 °C at 22 mmHg . It serves primarily as a versatile electrophilic building block in nucleophilic aromatic substitution (SNAr) reactions and as a key intermediate in pharmaceutical and agrochemical synthesis .

Why 1-Fluoro-2-nitrobenzene (CAS 127723-77-7) Cannot Be Casually Substituted with Chloro or Other Halo Analogs


Fluorinated nitrobenzene derivatives exhibit fundamentally different reactivity profiles compared to their chloro, bromo, or iodo counterparts in nucleophilic aromatic substitution (SNAr) reactions. The smaller atomic radius and stronger −I inductive effect of fluorine alter the rate-determining step and intermediate stabilization, leading to rate enhancements of up to several orders of magnitude relative to chloro analogs [1][2]. Additionally, the ortho-fluorine exerts a variable activating influence distinct from meta- or para-substituted regioisomers, which can be slightly deactivating [3]. These mechanistic divergences render simple molar equivalence or structural similarity insufficient for reaction optimization and yield reproducibility.

Quantitative Differentiation Evidence for 1-Fluoro-2-nitrobenzene (CAS 127723-77-7) Relative to Comparator Analogs


SNAr Rate Acceleration: 1-Fluoro-2-nitrobenzene Exhibits k₁ Values Exceeding Chloro Analogs by Orders of Magnitude

In SNAr reactions with aliphatic amines in acetonitrile, 1-fluoro-2-nitrobenzene demonstrates substantially higher second-order rate constants (k₁) compared to 1-chloro-2-nitrobenzene, despite fluorine being a poorer leaving group by conventional measures [1]. This rate inversion arises because the rate-determining addition step is accelerated by the strong −I inductive effect of fluorine, which stabilizes the Meisenheimer complex intermediate. The comparative activities of fluorine and chlorine in aromatic nucleophilic substitution have been systematically quantified, with fluoro derivatives consistently showing higher reactivity under identical conditions [2].

Nucleophilic Aromatic Substitution Reaction Kinetics Leaving Group Effects

Ortho-Fluorine Activating Effect: Position-Specific Reactivity Contrast with Para-Fluoro Regioisomers

The ortho-fluorine substituent in 1-fluoro-2-nitrobenzene exerts a variable activating influence on SNAr reactivity, whereas a fluorine located para to the leaving group is slightly deactivating [1]. This positional dependence has been rationalized through polar influences and differential stabilization of the transition state. The ortho-fluoro effect is particularly pronounced when the nucleophile attacks at the carbon bearing the nitro group, a scenario directly relevant to 1-fluoro-2-nitrobenzene chemistry.

Regioselective SNAr Substituent Effects Reaction Mechanism

Diagnostic ¹H NMR Chemical Shifts: Distinctive δ 8.24 and 7.17–7.21 ppm Pattern Enables Unambiguous Identity Confirmation

1-Fluoro-2-nitrobenzene displays a characteristic ¹H NMR signature in CDCl₃ at 25 °C: aromatic proton signals appear as a multiplet at δ 7.17–7.21 (2H) and a doublet of doublets at δ 8.24 (J = 4.7 Hz, J = 9.3 Hz, 2H) [1]. The ¹³C NMR spectrum shows diagnostic fluorine-coupled carbon resonances at δ 116.5 (d, J_C-F = 24.8 Hz), 126.4 (d, J_C-F = 10.13 Hz), 144.5, and 166.3 (d, J_C-F = 255.38 Hz) [1]. These spectral parameters, particularly the large C-F coupling constants, provide a definitive fingerprint that distinguishes the compound from non-fluorinated analogs and regioisomers.

Structural Elucidation Quality Control NMR Spectroscopy

Commercial Purity Benchmark: Available at 99% GC Purity from Multiple ISO-Certified Suppliers

1-Fluoro-2-nitrobenzene is commercially available at a minimum assay of 99% (GC) from multiple reputable vendors, including Aladdin Scientific (99% specification) and Thermo Fisher Scientific (98.5% min. GC) [1]. This high purity level exceeds the typical 95% baseline reported for some commodity-grade halogenated nitrobenzenes and is supported by batch-specific Certificates of Analysis (COA) and full structural characterization data .

Procurement Specifications Quality Assurance Supply Chain

Carbon-14 Labeled Variant Availability: CAS 127723-77-7 Specifically Denotes Radiolabeled Form for ADME and Metabolic Studies

The CAS registry number 127723-77-7 specifically identifies 1-fluoro-2-nitrobenzene labeled with carbon-14 (¹⁴C) [1]. This isotopically labeled analog is not interchangeable with the unlabeled compound (CAS 1493-27-2) and serves a distinct function in absorption, distribution, metabolism, and excretion (ADME) studies, as well as in quantitative analytical applications such as internal standardization and metabolic pathway elucidation .

Radiolabeling ADME Studies Metabolic Tracing

Physical Property Consistency: Density 1.338 g/mL and Refractive Index n20/D 1.532 Enable Robust In-Process Control

The compound exhibits a well-documented density of 1.338 g/mL at 25 °C and a refractive index of n20/D 1.532 . These values are stable across multiple literature sources and vendor specifications, providing a reliable basis for in-line density and refractometry measurements during large-scale synthesis. By contrast, ortho-chloro-nitrobenzene has a density of 1.368 g/mL and a refractive index of 1.554, while ortho-bromo-nitrobenzene shows density 1.624 g/mL and refractive index 1.578, offering clear physical differentiation [1].

Process Analytical Technology Quality Control Physical Characterization

Validated Application Scenarios for 1-Fluoro-2-nitrobenzene (CAS 127723-77-7) Based on Quantitative Differentiation Evidence


High-Throughput SNAr Library Synthesis Requiring Accelerated Reaction Kinetics

In medicinal chemistry campaigns where parallel synthesis of amine-coupled nitroaromatic libraries is rate-limiting, 1-fluoro-2-nitrobenzene provides a decisive advantage. Its SNAr reaction rates with primary and secondary amines exceed those of the corresponding chloro derivative by approximately 100- to 1000-fold [1][2], enabling reaction completion at ambient temperature within minutes to hours rather than requiring extended heating or microwave irradiation. This kinetic benefit translates directly to increased daily throughput in automated synthesis platforms and reduces thermal degradation of sensitive coupling partners.

Pharmaceutical Intermediate Manufacturing with Stringent Purity Requirements

For the production of active pharmaceutical ingredients (APIs) such as telmisartan and related sartans, where 1-fluoro-2-nitrobenzene serves as a key building block, the commercially available 99% purity grade minimizes the introduction of halogenated impurities that could propagate through multi-step sequences . The combination of high starting purity and the unambiguous ¹H/¹³C NMR fingerprint (δ 8.24 dd and δ 166.3 d, J = 255 Hz) [3] supports rigorous quality-by-design (QbD) frameworks and simplifies regulatory filing by providing clear identity and purity evidence.

ADME and Mass Balance Studies in Preclinical Drug Development

When quantitative tracking of a fluoronitrobenzene-derived drug candidate is required in preclinical species, procurement of the carbon-14 labeled form (specifically CAS 127723-77-7) is non-negotiable [4]. The radiolabel enables precise quantification of drug-related material in plasma, tissues, and excreta via liquid scintillation counting or accelerator mass spectrometry, fulfilling regulatory expectations for absorption, distribution, metabolism, and excretion (ADME) characterization prior to first-in-human trials.

In-Line Process Control via Density and Refractive Index Monitoring

In continuous flow or batch manufacturing of fluoronitrobenzene derivatives, the distinct density (1.338 g/mL) and refractive index (n20/D 1.532) of 1-fluoro-2-nitrobenzene serve as rapid, non-destructive in-process controls [5]. These parameters differentiate the product from chloro (density 1.368 g/mL) and bromo (density 1.624 g/mL) analogs, allowing operators to confirm correct reagent charging and monitor reaction progress without sampling for GC or HPLC, thereby reducing analytical burden and cycle time.

Technical Documentation Hub

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